molecular formula C9H2BrClF5N3O B1381485 5-(Bromodifluoromethyl)-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole CAS No. 1823184-11-7

5-(Bromodifluoromethyl)-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole

Cat. No. B1381485
CAS RN: 1823184-11-7
M. Wt: 378.48 g/mol
InChI Key: SIKVPSOISVYOIU-UHFFFAOYSA-N
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Description

This compound is a halogenated pyridine derivative . It is a fluorinated building block that participates in various chemical reactions . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Synthesis and Characterization

  • Novel Oxadiazole Derivatives Synthesis : Research has led to the synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives. These compounds exhibit unique fluorescence spectral characteristics and have potential applications in material science (Ge et al., 2014).

  • Reactions with Unsaturated Compounds : A study demonstrated the reaction of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with various unsaturated compounds, including alkenes and alkynes. This process creates diverse difluoromethylenated oxadiazole-containing compounds, which can be valuable in chemical synthesis (Yang et al., 2007).

Biological Assessment and Applications

  • Antitumor Activity : A study on novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, related to the compound , showed potential antitumor activity. This suggests possible applications in the development of new anticancer drugs (Maftei et al., 2016).

  • Apoptosis Inducers as Anticancer Agents : Another study identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer, potentially useful in cancer treatment. It shows activity against various cancer cell lines (Zhang et al., 2005).

Chemical Properties and Interactions

  • Synthesis of Platinum Complexes : Research on platinum complexes with 1,2,4-oxadiazolyl-pyridine ligands suggests potential for developing new compounds with diverse chemical properties. These complexes have been tested for antitumor activity, indicating a possible avenue for medical applications (Rubino et al., 2016).

  • RET Kinase Inhibitors for Cancer Therapy : A series of 4-chloro-benzamides derivatives containing substituted five-membered heteroaryl rings, including 1,2,4-oxadiazole, were designed as RET kinase inhibitors. This indicates potential use in cancer therapy (Han et al., 2016).

Agricultural Applications

  • Herbicidal Activity : Novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring demonstrated significant herbicidal activity against graminaceous plants, indicating potential agricultural applications (Tajik & Dadras, 2011).

  • Pesticidal Activities : Pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were found to have excellent insecticidal and fungicidal activities. This suggests their use in developing new pesticides (Liu et al., 2021).

Safety and Hazards

This compound may cause skin irritation, be harmful if swallowed or in contact with skin, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

5-[bromo(difluoro)methyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2BrClF5N3O/c10-8(12,13)7-18-6(19-20-7)5-4(11)1-3(2-17-5)9(14,15)16/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKVPSOISVYOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=NOC(=N2)C(F)(F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2BrClF5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Bromodifluoromethyl)-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-(Bromodifluoromethyl)-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole
Reactant of Route 3
5-(Bromodifluoromethyl)-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole
Reactant of Route 4
5-(Bromodifluoromethyl)-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole
Reactant of Route 5
5-(Bromodifluoromethyl)-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole
Reactant of Route 6
5-(Bromodifluoromethyl)-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole

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